molecular formula C17H15N3O2S2 B2547569 N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864856-10-0

N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No.: B2547569
CAS No.: 864856-10-0
M. Wt: 357.45
InChI Key: HKCCRXBXENXSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a synthetic small molecule featuring a 1,2,4-thiadiazole core, a heterocyclic scaffold recognized for its significant potential in medicinal chemistry. While direct studies on this specific compound are limited, research on structurally analogous molecules provides strong insight into its research value. A very close structural analog, which shares the acetamide-linked 1,2,4-thiadiazole architecture, has been identified as a candidate with high antifibrotic activity, demonstrating an effect similar to the approved drug Pirfenidone . This suggests potential applications for this class of compounds in researching fibrotic diseases. Furthermore, hybrid molecules incorporating thiadiazole rings are a leading focus in modern anticancer agent design . The thiadiazole moiety is a known bioisostere of pyrimidine bases, which allows such compounds to potentially disrupt DNA replication processes and inhibit cancer cell proliferation . The mechanism of action for related bioactive compounds often involves interaction with specific enzymes; for instance, some thiadiazole derivatives are well-documented as inhibitors of carbonic anhydrase isozymes or focal adhesion kinase (FAK), making them interesting tools for investigating cancer signaling pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-22-14-10-6-5-9-13(14)18-15(21)11-23-17-19-16(20-24-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCCRXBXENXSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using phenyl halides and a suitable base.

    Formation of Acetamide Moiety: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, bases, acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, thiadiazole derivatives are often studied for their potential as antimicrobial, antifungal, and anticancer agents. The compound may exhibit similar activities and can be investigated for its effects on different biological targets.

Medicine

In medicinal chemistry, the compound can be explored for its potential therapeutic applications. Thiadiazole derivatives have been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making them promising candidates for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

The structural and functional attributes of N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide can be contextualized against related compounds through the following analysis:

Structural Variations and Heterocyclic Core
Compound Name Heterocyclic Core Substituents on Heterocycle Acetamide Substituent Key Functional Differences
Target Compound 1,2,4-thiadiazole 3-phenyl N-(2-methoxyphenyl) Ortho-methoxy group enhances lipophilicity
VUAA-1 (Orco agonist) 1,2,4-triazole 4-ethyl, 5-pyridin-3-yl N-(4-ethylphenyl) Triazole core with pyridine substituent improves Orco receptor binding
OLC-12 (Orco agonist) 1,2,4-triazole 4-ethyl, 5-(4-pyridinyl) N-(4-isopropylphenyl) Bulkier isopropyl group may reduce solubility
JNJ0966 (MMP-9 inhibitor) Bithiazole Complex substituents N-(2-methoxyphenyl) Bithiazole scaffold confers selectivity for MMP-9
2-[(3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(2-furylmethyl)acetamide 1,2,4-thiadiazole 3-(2-chlorophenyl) N-(2-furylmethyl) Chlorophenyl and furylmethyl groups alter electronic properties

Key Observations :

  • Substituent Effects : The ortho-methoxy group on the acetamide moiety enhances lipophilicity compared to para-substituted derivatives (e.g., N-(4-ethoxyphenyl) analogs), which may affect blood-brain barrier penetration .

Key Observations :

  • Receptor Targeting : Triazole-based analogs (VUAA-1, OLC-12) highlight the role of heterocycle choice in receptor specificity, implying the thiadiazole core may favor different targets .
Physicochemical and Pharmacokinetic Properties
Compound Name Molecular Weight LogP (Predicted) Solubility (Predicted)
Target Compound ~357.4 g/mol ~3.5 Low aqueous solubility
VUAA-1 ~383.5 g/mol ~3.8 Moderate solubility
JNJ0966 ~420.5 g/mol ~4.2 Low solubility
N-(2-furylmethyl) analog () ~363.8 g/mol ~2.9 Higher solubility

Key Observations :

  • The ortho-methoxy group in the target compound likely increases LogP compared to furylmethyl or ethoxyphenyl derivatives, impacting membrane permeability .
  • Bulkier substituents (e.g., isopropyl in OLC-12) reduce solubility, a limitation absent in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.